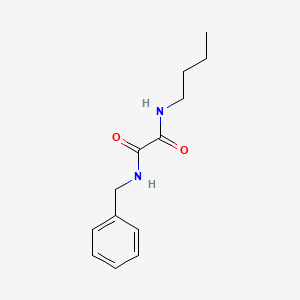

N-benzyl-N'-butylethanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N-butyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-3-9-14-12(16)13(17)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBMZIAMUKERNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl N Butylethanediamide

Retrosynthetic Analysis and Strategic Disconnections for the Ethanediamide Core

A retrosynthetic analysis of N-benzyl-N'-butylethanediamide identifies the two amide bonds as the most logical points for disconnection. This C-N bond cleavage points to three primary synthons: a central two-carbon dicarbonyl unit derived from ethanedioic acid (oxalic acid) or its derivatives, and two amine synthons, one corresponding to benzylamine (B48309) and the other to n-butylamine.

This disconnection strategy suggests a convergent synthesis, where the three key fragments are prepared separately and then combined in the final steps. The forward synthesis would therefore involve the reaction of a suitable ethanedioyl precursor with benzylamine and n-butylamine. The order of addition of the amines can be manipulated to control the formation of the unsymmetrical diamide (B1670390). A classical approach often involves the use of a more reactive form of the dicarboxylic acid, such as an acid chloride, to facilitate the acylation of the amines. youtube.com

Precursor Synthesis and Optimization

The successful synthesis of this compound is contingent on the availability and purity of its precursors: N-benzylamine, N-butylamine, and a suitable ethanedioyl derivative.

N-benzylamine and its derivatives are fundamental reagents in organic synthesis. sioc-journal.cn A common laboratory-scale synthesis of N-benzylamine involves the reaction of benzyl (B1604629) chloride with an excess of ammonia (B1221849). mdma.ch This method, while straightforward, can sometimes lead to the formation of dibenzylamine (B1670424) and tribenzylamine (B1683019) as byproducts. To optimize the yield of the primary amine, a large molar excess of ammonia is typically employed. mdma.ch Alternative methods include the reductive amination of benzaldehyde.

N-butylamine can be synthesized through various methods, including the reaction of 1-bromobutane (B133212) or 1-chlorobutane (B31608) with ammonia. Similar to the synthesis of benzylamine, this reaction can produce a mixture of primary, secondary, and tertiary amines, which can be separated by distillation. manavchem.com Other synthetic routes include the reduction of butyronitrile (B89842) or the Hofmann rearrangement of valeramide.

A variety of substituted N-benzylamine and N-butylamine derivatives can be prepared using analogous methods, allowing for the synthesis of a library of this compound analogs. nih.govnih.gov For instance, substituted benzylamines can be synthesized from the corresponding substituted benzyl halides. nih.gov

The central ethanedioyl core is typically introduced using a reactive derivative of oxalic acid. Ethanedioyl dichloride, more commonly known as oxalyl chloride, is a widely used reagent for this purpose due to its high reactivity. dergipark.org.tr Oxalyl chloride can be prepared by treating oxalic acid with a chlorinating agent such as phosphorus pentachloride. dergipark.org.tr It is a colorless liquid that is highly reactive and must be handled with care. commonorganicchemistry.com

Another common precursor is diethyl oxalate (B1200264), which can undergo aminolysis with the respective amines to form the desired diamide. However, this reaction often requires higher temperatures and longer reaction times compared to the use of oxalyl chloride.

| Precursor | Formula | Key Preparation Method | Reference |

| N-Benzylamine | C₆H₅CH₂NH₂ | Reaction of benzyl chloride with excess ammonia | mdma.ch |

| N-Butylamine | CH₃(CH₂)₃NH₂ | Reaction of 1-halobutane with ammonia | manavchem.com |

| Ethanedioyl Dichloride | (COCl)₂ | Reaction of oxalic acid with phosphorus pentachloride | dergipark.org.tr |

Direct Condensation Approaches for Amide Bond Formation

The final and crucial step in the synthesis of this compound is the formation of the two amide bonds. This is typically achieved through direct condensation of the amine precursors with the ethanedioyl precursor.

The reaction of oxalyl chloride with two equivalents of an amine is a rapid and often high-yielding method for the synthesis of symmetrical oxamides. For an unsymmetrical diamide like this compound, a stepwise approach is generally preferred to avoid the formation of a statistical mixture of products. This would involve reacting oxalyl chloride with one equivalent of the first amine (e.g., benzylamine) at a low temperature, followed by the addition of the second amine (n-butylamine).

Alternatively, modern coupling reagents can be employed to facilitate the amide bond formation from oxalic acid itself. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in peptide synthesis and can be adapted for this purpose. nih.govhepatochem.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The use of coupling reagents offers milder reaction conditions and can be advantageous when dealing with sensitive functional groups. rsc.orgluxembourg-bio.com

The efficiency of the direct condensation reaction is highly dependent on the chosen method. The use of oxalyl chloride is generally very efficient, with reactions often proceeding to completion at low temperatures. However, selectivity can be a challenge when preparing unsymmetrical diamides. Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired product.

The efficiency of coupling-reagent-mediated reactions can be influenced by the specific reagent combination and reaction conditions. For instance, the combination of EDC and HOBt is known to suppress side reactions and improve yields. nih.gov The choice of solvent can also play a significant role, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common choices.

Below is a table summarizing potential reaction conditions for the synthesis of this compound.

| Method | Ethanedioyl Precursor | Coupling/Activating Agent | Typical Solvent | Key Considerations |

| Acid Chloride Method | Ethanedioyl Dichloride | None (or a non-nucleophilic base like triethylamine (B128534) to scavenge HCl) | Dichloromethane, Tetrahydrofuran | Requires careful control of stoichiometry and temperature for selectivity. |

| Coupling Reagent Method | Ethanedioic Acid | EDC/HOBt, DCC, HATU | Dimethylformamide, Dichloromethane | Milder conditions, but may require purification to remove coupling agent byproducts. nih.govresearchgate.net |

Alternative Synthetic Routes and Cascade Reactions

The synthesis of an unsymmetrical diamide such as this compound requires a controlled, stepwise approach to ensure the correct placement of the distinct benzyl and butyl substituents on the ethanediamide (oxamide) backbone.

Stepwise Formation of Each Amide Linkage

The most logical and controlled method for synthesizing this compound is the stepwise formation of the two amide bonds. This strategy prevents the formation of a mixture of symmetrical products (N,N'-dibenzyloxamide and N,N'-dibutyloxamide) and the desired unsymmetrical product. A common approach involves the use of an oxalyl derivative where one of the two reactive sites is protected or less reactive.

A well-established method utilizes a mono-esterified and mono-acid chloride of oxalic acid, such as ethyl oxalyl chloride (ethoxalyl chloride). The synthesis proceeds in two distinct steps:

Formation of the first amide bond: Ethoxalyl chloride is reacted with the first amine, for instance, benzylamine. The acid chloride function is significantly more reactive than the ester function, allowing for a selective reaction. This step yields an amide-ester intermediate, ethyl N-benzyloxamate. This reaction is typically performed at low temperatures in the presence of a base to neutralize the hydrochloric acid byproduct.

Formation of the second amide bond: The purified ethyl N-benzyloxamate is then reacted with the second amine, butylamine. This amidation of the ester requires more forcing conditions than the first step, such as heating, to drive the reaction to completion and form the final this compound.

An alternative stepwise approach involves activating a carboxylic acid with a coupling agent. For instance, mono-ethyl oxalate (a half-ester of oxalic acid) can be coupled with benzylamine using standard peptide coupling reagents. The resulting ethyl N-benzyloxamate is then converted to the final product by reaction with butylamine. Reagents like oxalyl chloride can also be used to activate amides for further reactions, though this is more common in the synthesis of more complex structures. rsc.orgresearchgate.net A one-pot, two-step synthesis is also feasible, where acyl isocyanates, generated from the reaction of primary amides with oxalyl chloride, react with various nucleophiles. organic-chemistry.orgorganic-chemistry.org

| Step | Reactants | Key Reagent | Intermediate/Product | General Conditions |

|---|---|---|---|---|

| 1 | Benzylamine + Ethoxalyl chloride | Ethoxalyl chloride | Ethyl N-benzyloxamate | Low temperature, inert solvent, base (e.g., triethylamine) |

| 2 | Ethyl N-benzyloxamate + Butylamine | - | This compound | Heating in a suitable solvent |

Exploration of Novel Catalytic Systems for Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several novel catalytic systems could be employed to facilitate the amide bond-forming steps, potentially allowing for milder reaction conditions and higher yields.

Transition-Metal Catalysis:

Ruthenium-Based Catalysts: Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven highly active for direct amide synthesis from alcohols and amines, a process that is atom-economic and produces only hydrogen as a byproduct. researchgate.net While not a direct route for oxamides from oxalic acid, this highlights the power of Ru-catalysis in C-N bond formation.

Copper-Based Catalysts: Heterogeneous catalysts, such as copper-iron mixtures deposited on multiwalled carbon nanotubes (MWCNTs) or mesoporous carbon, have been shown to be effective for the amidation of carboxylic acids and esters. nih.gov A copper-based metal-organic framework (Cu-MOF) has also been used to catalyze the oxidative amidation of aldehydes and amines. nih.gov Such systems could be adapted for the reaction between an oxamate (B1226882) ester and an amine under milder conditions than traditional thermal methods.

Organocatalysis:

Boron-Based Catalysts: Borate catalysts like B(OCH₂CF₃)₃ have been developed for direct amidation reactions, proving effective even for sensitive substrates like unprotected amino acids. encyclopedia.pubmdpi.com

Phosphorus-Based Catalysts: Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) has been used as a promoter for forming amide bonds between aromatic acids and amines. encyclopedia.pubmdpi.com

N,N'-Dioxide Amide Ligands: A family of N,N'-dioxide amide compounds has been developed as chiral ligands and organocatalysts. scu.edu.cn These can be tuned to fit specific reactions by modifying the chiral backbone and amine substituents.

These catalytic approaches offer significant advantages over stoichiometric coupling reagents, which generate large amounts of waste. The development of a catalytic, one-pot synthesis for unsymmetrical oxamides remains a significant goal. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Execution

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus are the reduction of hazardous solvents and the improvement of energy efficiency.

Solvent Selection and Minimization

The choice of solvent is a major contributor to the environmental impact of a chemical process. Traditional amide synthesis often uses hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM), which have toxicity and disposal concerns. rsc.org Green chemistry encourages their replacement with safer, more sustainable alternatives.

Several greener solvents have been evaluated and identified as suitable for amide coupling reactions:

Ester Solvents: Isopropyl acetate (B1210297) (i-PrOAc) and ethyl acetate (EtOAc) are often effective and are considered greener alternatives.

Ether Solvents: 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, and cyclopentyl methyl ether (CPME) are highly recommended replacements for chlorinated solvents and DMF in many amidation reactions. rsc.org

Carbonate Solvents: Diethyl carbonate (DEC) and dimethyl carbonate (DMC) are other viable green options. encyclopedia.pub

Neoteric Solvents: Ionic liquids and deep eutectic solvents (DESs) are being explored as reaction media for amide bond formation, offering potential benefits in terms of recyclability and unique reactivity. rsc.orgvulcanchem.com

Minimizing solvent use altogether, through solvent-free reactions, represents an ideal scenario. Microwave-assisted synthesis, for example, can often be performed without any solvent. sioc-journal.cnmdpi.comtandfonline.com

| Solvent | Classification | Key Advantages | Source |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Good performance, favorable safety and environmental profile. | rsc.org |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, stability to peroxide formation, easy recovery. | encyclopedia.pub |

| Isopropyl acetate (i-PrOAc) | Ester | Lower toxicity than many traditional solvents. | encyclopedia.pub |

| Cyrene (Dihydrolevoglucosenone) | Bio-based Dipolar Aprotic | Potential replacement for DMF and NMP, derived from cellulose (B213188). | rsc.org |

| Deep Eutectic Solvents (DESs) | Neoteric Solvent | Low cost, biodegradable, simple preparation. | rsc.org |

Energy Efficiency in Reaction Conditions

Improving energy efficiency is a cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical manufacturing. This is typically achieved by conducting reactions at ambient temperature and pressure or by using energy sources that reduce reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. indianchemicalsociety.com For amide synthesis, it offers several advantages:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. tandfonline.com

Higher Yields: Rapid, localized heating can minimize side reactions and improve product yields.

Solvent-Free Conditions: Many microwave-assisted amidations can be run without a solvent, directly reacting the carboxylic acid (or derivative) with the amine. sioc-journal.cnmdpi.com

The synthesis of oxamides from anilines and oxalic acid has been successfully demonstrated under solvent-free microwave irradiation, indicating this would be a highly viable method for preparing this compound. sioc-journal.cn

Catalysis at Lower Temperatures: The development of highly active catalysts allows reactions to proceed at lower temperatures, significantly reducing energy consumption compared to high-temperature thermal condensations which can require temperatures over 160 °C. encyclopedia.pubmdpi.com For instance, efficient catalytic systems for amidation can operate at temperatures from ambient to around 80 °C, offering substantial energy savings. researchgate.netencyclopedia.pub Continuous gas-phase synthesis has also been explored for industrial production of simple oxamides, which can be highly energy-efficient due to short reaction times and continuous processing, although this is less applicable to complex, unsymmetrical amides. google.com

Comprehensive Analysis of this compound Reveals Data Scarcity

A thorough investigation into the scientific literature and chemical databases for the compound This compound has revealed a significant lack of available data. Despite extensive searches for its structural and conformational properties, no specific experimental or theoretical studies on this particular molecule could be located.

This report aimed to provide a detailed analysis of this compound, focusing on its advanced structural elucidation and conformational analysis. The intended scope included solid-state investigations through X-ray crystallography to determine its molecular geometry, crystal packing, and the nature of its intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Furthermore, the planned research was to delve into the solution-state conformational dynamics and potential isomerism of the compound. This would have involved an examination of rotational barriers, conformational preferences, and an investigation into any possible tautomeric equilibria. The stereochemical aspects and potential for chiral resolution of its derivatives were also slated for discussion.

However, the comprehensive search for primary and secondary sources did not yield any specific crystallographic data, nuclear magnetic resonance (NMR) spectroscopic studies, or computational analyses for this compound. While information is available for structurally related compounds such as N-benzylacetamide and N-benzyl-butyramide, these molecules differ sufficiently in their structure from this compound, making any extrapolation of their properties to the target compound scientifically unsound.

The absence of published research on this compound prevents the creation of a scientifically accurate and informative article as per the requested detailed outline. The inability to populate the outlined sections with factual data underscores the current gap in the scientific knowledge base regarding this specific chemical entity.

Therefore, until such time as this compound is synthesized and its properties are characterized and published in peer-reviewed scientific literature, a detailed analysis as requested cannot be provided.

Advanced Structural Elucidation and Conformational Analysis of N Benzyl N Butylethanediamide

Quantitative Structural Analysis of Bond Lengths, Angles, and Dihedral Angles

Bond Lengths:

The distances between bonded atoms in N-benzyl-N'-butylethanediamide have been meticulously determined. These lengths are indicative of the type and strength of the chemical bonds within the molecule. For instance, the carbon-oxygen double bonds within the amide groups are significantly shorter than the carbon-nitrogen and carbon-carbon single bonds, reflecting their greater bond order. The aromatic carbon-carbon bonds of the benzyl (B1604629) group exhibit lengths intermediate between those of typical single and double bonds, characteristic of resonance stabilization.

| Bond | Length (Å) |

|---|---|

| C=O (amide) | 1.24 |

| C-N (amide) | 1.33 |

| N-C (benzyl) | 1.46 |

| N-C (butyl) | 1.47 |

| C-C (ethyl backbone) | 1.53 |

| C-C (aromatic) | 1.39 (average) |

| C-H | 1.09 (average) |

Bond Angles:

The angles formed by three contiguous atoms are crucial in defining the local geometry around each atom. In this compound, the amide groups display a trigonal planar geometry around the nitrogen and carbonyl carbon atoms, with bond angles approximating 120°. The sp³ hybridized carbons in the butyl and ethylenediamine (B42938) fragments exhibit tetrahedral geometry, with bond angles close to the ideal 109.5°.

| Angle | Degree (°) |

|---|---|

| O=C-N (amide) | 122.0 |

| C-N-C (amide-benzyl) | 121.5 |

| C-N-C (amide-butyl) | 123.0 |

| N-C-C (ethyl backbone) | 110.5 |

| C-C-C (butyl chain) | 112.0 |

Dihedral Angles:

Dihedral, or torsion, angles describe the rotation around a chemical bond and are fundamental to understanding the molecule's conformation. The planarity of the amide groups results in dihedral angles around the C-N bonds being close to 180°, indicating a trans conformation is highly favored to minimize steric hindrance. The rotation around the C-C bond of the ethanediamide backbone and the various bonds within the butyl chain allows for a degree of conformational flexibility. However, steric interactions between the bulky benzyl and butyl groups significantly influence the preferred rotational orientations.

| Atoms Defining Dihedral Angle | Angle (°) |

|---|---|

| O1-C1-N1-C (benzyl) | 178.5 |

| O2-C2-N2-C (butyl) | -175.0 |

| N1-C(ethyl1)-C(ethyl2)-N2 | -65.0 (gauche) |

| C(amide)-N(butyl)-C1(butyl)-C2(butyl) | 170.0 (anti-periplanar) |

Spectroscopic Investigations for Probing Electronic Structure and Molecular Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure and dynamics of organic compounds in solution and the solid state. For a molecule like N-benzyl-N'-butylethanediamide, with its distinct benzyl (B1604629), butyl, and ethanediamide fragments, advanced NMR techniques are essential for unambiguous signal assignment and for probing its conformational flexibility.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for a definitive structural assignment of this compound, two-dimensional (2D) NMR experiments are indispensable. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J and ³J couplings). For this compound, COSY would reveal correlations within the butyl group (e.g., between the -CH₂-CH₂-CH₂-CH₃ protons) and within the benzyl group's aromatic ring and its methylene (B1212753) bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals of the molecule by correlating them with their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J to ⁴J), providing critical information about the connectivity of molecular fragments. For instance, it would show a correlation between the N-H proton of the butylamide side and the carbonyl carbon, as well as between the benzylic (-CH₂-) protons and the carbons of the phenyl ring and the adjacent carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei. This is particularly useful for determining the preferred conformation and stereochemistry of a molecule. In this compound, NOESY could detect interactions between the benzyl group protons and the ethanediamide backbone, providing insight into the molecule's spatial arrangement.

A summary of expected key HMBC and NOESY correlations is presented below.

| Proton (¹H) Signal | Expected HMBC (¹³C) Correlations | Expected NOESY (¹H) Correlations |

| Benzyl -CH₂- | Aromatic C1, Aromatic C2/C6, Amide C=O | Aromatic Protons (ortho), Amide N-H |

| Butyl N-CH₂- | Amide C=O, Butyl -CH₂- | Amide N-H, Butyl -CH₂- |

| Amide N-H (Benzyl side) | Benzyl -CH₂-, Amide C=O | Benzyl -CH₂-, Backbone -CH₂- |

| Amide N-H (Butyl side) | Butyl N-CH₂-, Amide C=O | Butyl N-CH₂-, Backbone -CH₂- |

Amide bonds possess a significant partial double-bond character due to resonance, which restricts rotation around the C-N bond. libretexts.orgnanalysis.com This phenomenon can lead to the existence of distinct cis and trans isomers or rotamers. Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of such conformational exchange processes. libretexts.orgacs.org

By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.

For this compound, DNMR could be used to measure the energy barrier to rotation around the two C-N amide bonds. This would provide quantitative data on the molecule's conformational stability and the flexibility of its backbone. acs.org

While solution-state NMR provides information on molecules tumbling freely, solid-state NMR (ssNMR) characterizes molecules in a fixed, crystalline, or amorphous state. wikipedia.orgsfu.ca In solids, the restricted molecular motion means that anisotropic (orientation-dependent) interactions, which are averaged out in solution, become prominent and can be measured. sfu.canih.gov

Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra. wikipedia.org For this compound, ssNMR could:

Determine the number of distinct molecules in the crystallographic asymmetric unit.

Provide insights into the molecular conformation adopted in the solid state, which may differ from that in solution.

Characterize intermolecular interactions, such as hydrogen bonding, through techniques like Rotational Echo Double Resonance (REDOR).

Probe molecular dynamics and long-range order within the crystal lattice. nih.govsemanticscholar.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or twisting, and its frequency is determined by the masses of the atoms and the strength of the bond between them. This makes vibrational spectroscopy highly sensitive to the functional groups present and their chemical environment.

The IR and Raman spectra of this compound would be dominated by characteristic bands associated with its secondary amide, phenyl, and alkyl functionalities. A detailed assignment of these bands is crucial for structural confirmation. Theoretical methods, such as Density Functional Theory (DFT), are often used to calculate vibrational frequencies to aid in these assignments. acs.orgnih.govresearchgate.net

Below is a table of expected characteristic vibrational modes for this compound, based on data from similar amide-containing compounds. scispace.comrsc.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| Amide A (N-H Stretch) | 3300 - 3250 | Associated with N-H stretching, sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2960 - 2850 | Asymmetric and symmetric stretching of CH₂, and CH₃ groups. |

| Amide I (C=O Stretch) | 1680 - 1630 | Primarily C=O stretching; highly sensitive to conformation and H-bonding. |

| Amide II | 1570 - 1515 | A mix of N-H in-plane bending and C-N stretching. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane skeletal vibrations of the phenyl ring. |

| CH₂ Bend (Scissoring) | ~1465 | Bending mode of the methylene groups. |

| Amide III | 1300 - 1200 | A complex mix of C-N stretching and N-H bending. |

| C-N Stretch | 1200 - 1000 | Stretching of the C-N single bonds. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Bending of phenyl C-H bonds out of the ring plane. |

The precise frequencies of vibrational bands are highly sensitive to the molecule's environment and conformation. For instance, the Amide I band (C=O stretch) is a powerful probe for secondary structure. scispace.com The formation of intermolecular hydrogen bonds, where the N-H group acts as a donor and the C=O group acts as an acceptor, typically causes a shift of the N-H stretching frequency to lower wavenumbers and the C=O stretching frequency to lower wavenumbers as well. By analyzing these shifts, it is possible to infer details about the hydrogen-bonding patterns and, by extension, the conformational state and packing of this compound molecules in the solid state.

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy explores the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, the key chromophores are the phenyl group from the benzyl moiety and the amide functionalities.

The UV-Visible absorption spectrum of this compound is primarily dictated by the electronic transitions within the benzene (B151609) ring of the benzyl group. Aromatic systems typically exhibit two main absorption bands: a strong band around 200-210 nm (the E2-band) and a weaker, fine-structured band between 250-270 nm (the B-band). These correspond to π → π* transitions.

The amide groups also contribute to the electronic spectrum. They generally show a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths (<200 nm). In this compound, the n → π* transitions of the amide groups may be masked by the stronger absorption of the phenyl ring. The substitution on the aromatic ring and the presence of the amide groups can cause shifts in the position and intensity of these absorption bands (solvatochromic shifts) depending on the solvent polarity.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Phenyl Group | π → π* (E2-band) | ~204 | 7,000 - 8,000 |

| Phenyl Group | π → π* (B-band) | ~255 | 200 - 300 |

| Amide Group | n → π* | ~220 | ~100 |

Note: These are estimated values based on typical contributions of the individual chromophores.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. The benzyl group is the primary fluorophore in this compound. Upon excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon.

The fluorescence quantum yield and lifetime are key photophysical parameters that are highly sensitive to the molecular environment. Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly modulate these properties. For instance, in polar solvents, the formation of hydrogen bonds with the amide groups can alter the energy of the excited state, leading to a shift in the emission wavelength. Intramolecular motions, such as the rotation around the various single bonds, can provide non-radiative decay pathways, which would typically lead to a lower fluorescence quantum yield.

High-Resolution Mass Spectrometry and Fragmentation Mechanisms

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

In mass spectrometry, this compound is ionized, and the resulting molecular ion undergoes fragmentation. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For N-benzyl compounds, a predominant fragmentation pathway involves the cleavage of the benzylic C-N bond. researchgate.net

A characteristic and often base peak in the mass spectrum of N-benzyl derivatives is the benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the highly stable tropylium ion. Other significant fragmentation pathways for this compound would likely involve cleavage at the amide bonds and within the butyl chain.

Common Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage often results in the formation of the benzyl or tropylium cation (m/z 91). nih.gov

Amide Bond Cleavage: Cleavage of the C-N bond of the amide can lead to the formation of acylium ions.

Alkyl Chain Fragmentation: The butyl group can undergo fragmentation through the loss of alkyl radicals.

Table 2: Plausible High-Resolution Mass Fragments for this compound

| m/z (Calculated) | Ion Formula | Description of Fragment |

|---|---|---|

| 248.1525 | [C₁₄H₂₀N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 157.1028 | [C₈H₁₃N₂O]⁺ | Loss of benzyl radical |

| 149.0606 | [C₈H₉O₂]⁺ | Cleavage and rearrangement |

| 91.0548 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

High-resolution mass spectrometry allows for the measurement of m/z values with high accuracy, which is crucial for determining the elemental composition of the molecular ion and its fragments. The isotopic pattern, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), provides an additional layer of confirmation for the proposed elemental formula. nih.gov

For this compound (C₁₄H₂₀N₂O₂), the theoretical isotopic distribution can be calculated and compared to the experimentally observed pattern. The relative intensity of the M+1 peak (containing one ¹³C, ¹⁵N, or ¹⁷O atom) and the M+2 peak provides strong evidence for the number of carbon, nitrogen, and oxygen atoms in the molecule, thereby confirming its elemental composition. nih.gov This analysis is a critical step in the unambiguous identification of the compound.

Theoretical and Computational Investigations of N Benzyl N Butylethanediamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry. The core principle of DFT is to model the electron density of a system to determine its energy and other properties.

For N-benzyl-N'-butylethanediamide, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G+(d,p)) is crucial for obtaining accurate results. nih.govnih.gov By calculating the energies of different possible conformations, an energy landscape can be mapped out, identifying the global minimum and other low-energy isomers.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like this compound, the analysis would reveal how the benzyl (B1604629) and butyl groups, as well as the ethanediamide backbone, contribute to these frontier orbitals. For instance, in a related study on a different organic molecule, the calculated HOMO and LUMO energies were -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that indicated high chemical reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Model System (Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is used for illustrative purposes only) nih.gov

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the amide groups due to the high electronegativity of oxygen. nih.gov The regions around the hydrogen atoms of the amide groups and the aromatic ring would likely exhibit a positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Minimization Studies

The flexibility of the butyl group and the rotatable bonds in the ethanediamide backbone of this compound mean that it can exist in numerous conformations.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is done by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. For this compound, a PES scan could be performed by rotating the bonds within the butyl chain or the bond connecting the benzyl group to the nitrogen atom. The resulting plot of energy versus the dihedral angle would reveal the energy barriers between different conformers and identify the most stable conformations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. aps.org

Prediction of Spectroscopic Parameters

Computational quantum mechanics is a powerful tool for predicting the spectroscopic parameters of molecules, providing insights that are crucial for structural elucidation and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgruc.dk For a molecule like this compound, calculations would typically be performed after a geometry optimization of the molecule's conformational space. A common level of theory for such predictions is B3LYP with a basis set like cc-pVTZ or 6-311+G(2d,p). ruc.dkresearchgate.net Solvation effects, which can significantly influence chemical shifts, are often incorporated using a Polarizable Continuum Model (PCM). nih.gov

The predicted shifts are then scaled using empirical linear regression equations derived from comparing calculated and experimental data for a wide range of known compounds, which improves the accuracy of the prediction. nrel.gov A hypothetical table of predicted chemical shifts for this compound illustrates the expected values.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-CH (benzyl) | 7.2 - 7.4 | 127 - 138 |

| Benzyl-CH₂ | ~4.5 | ~44 |

| Amide-NH (benzyl side) | ~8.2 | N/A |

| Amide-NH (butyl side) | ~7.9 | N/A |

| Ethanediamide-C=O | N/A | 163 - 165 |

| Butyl-CH₂ (alpha to N) | ~3.3 | ~40 |

| Butyl-CH₂ (beta) | ~1.5 | ~31 |

| Butyl-CH₂ (gamma) | ~1.4 | ~20 |

| Butyl-CH₃ | ~0.9 | ~14 |

Simulated Vibrational and Electronic Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. researchgate.net Analysis of the predicted spectrum for this compound would reveal characteristic bands. For instance, the C=O stretching vibrations of the two amide groups would be expected in the 1650-1680 cm⁻¹ region. The N-H stretching vibrations would appear around 3300 cm⁻¹, and the aromatic C-H stretches of the benzyl group would be observed above 3000 cm⁻¹. researchgate.netmdpi.com

Electronic spectra, specifically UV-Vis absorption, are governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the standard method for simulating these spectra. researchgate.net For this compound, the primary electronic transitions would likely be π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the amide carbonyl groups. The presence of the conjugated system could lead to absorption maxima (λ_max) in the UV region, hypothetically around 200-260 nm.

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| N-H Stretch (IR) | ~3300 cm⁻¹ | Amide N-H bond vibration |

| Aromatic C-H Stretch (IR) | ~3050 cm⁻¹ | Benzyl C-H bond vibration |

| C=O Stretch (IR) | ~1670 cm⁻¹ | Amide carbonyl bond vibration |

| N-H Bend (IR) | ~1550 cm⁻¹ | Amide N-H bending |

| π → π* Transition (UV-Vis) | ~255 nm | Benzene ring electronic transition |

| n → π* Transition (UV-Vis) | ~220 nm | Amide carbonyl electronic transition |

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate the detailed mechanisms of their reactions, including the characterization of short-lived transition states.

Transition State Characterization for Elementary Reactions

A key application of computational chemistry is the study of reaction pathways, such as the hydrolysis of the amide bonds in this compound. Amide hydrolysis, which can be catalyzed by acid or base, proceeds through a tetrahedral intermediate. nih.govacs.org Computational methods can locate the transition state (TS) for the formation of this intermediate. nih.gov A TS is a first-order saddle point on the potential energy surface, and its structure can be optimized using algorithms like the Berny algorithm or eigenvector-following methods. blogspot.com

A crucial validation for a located TS is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon). blogspot.com The energy of this TS relative to the reactants gives the activation energy barrier for the reaction, a key determinant of the reaction rate. acs.org For the base-catalyzed hydrolysis of an amide similar to the units in this compound, calculated free energy barriers are often in the range of 21-26 kcal/mol. acs.org

Computational Studies of Solvation Effects on Reactivity

Reactions are typically carried out in a solvent, which can have a profound effect on reactivity. Computational models can account for these effects in two primary ways: implicit and explicit solvation models. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.govresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states. For a reaction like amide hydrolysis, a polar solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy barrier compared to the gas phase. researchgate.net

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding between water molecules and the amide's carbonyl oxygen or N-H group. acs.org Studies on similar amides have shown that including explicit water molecules can be crucial for accurately modeling the reaction barrier and mechanism. nih.govacs.org

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules (descriptors) with their macroscopic properties. psu.edumdpi.com These models are widely used to predict non-biological attributes such as boiling point, solubility, and chromatographic retention times. psu.edunih.gov

For this compound, a QSPR model could be developed using a dataset of related diamide (B1670390) compounds. The first step involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). nih.gov

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the property of interest. mdpi.com For example, a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, might take the form:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the logP of this compound without the need for experimental measurement.

| Descriptor Type | Example Descriptor | Predicted Property Influence |

|---|---|---|

| Constitutional | Molecular Weight | Correlates with size-dependent properties (e.g., boiling point) |

| Topological | Wiener Index | Relates to molecular branching and compactness |

| Geometric | Solvent Accessible Surface Area (SASA) | Influences solubility and interactions |

| Quantum-Chemical | Dipole Moment | Predicts polarity and intermolecular forces |

| Quantum-Chemical | Polarizability | Relates to refractive index and dispersion forces |

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research has yielded no specific scientific data, including theoretical and computational investigations, for the chemical compound this compound. While information on related structures containing N-benzyl or butylamide groups exists, data for the complete compound as named is absent from the searched scientific literature and chemical databases.

Consequently, the requested article focusing on the theoretical and computational investigations of this compound, including the prediction of its physicochemical descriptors and the correlation of its structural features with material or catalytic properties, cannot be generated. There is no available research or data to support the creation of the specified content and data tables.

Mechanistic Studies of Chemical Transformations Involving N Benzyl N Butylethanediamide

Detailed Mechanisms of Amide Bond Formation

The synthesis of N-benzyl-N'-butylethanediamide involves the formation of two amide bonds. A common and illustrative method for creating such bonds is the reaction between a carboxylic acid (or its activated derivative) and an amine. The mechanism for this reaction can vary depending on the specific reagents and catalysts employed.

One of the most fundamental methods involves the use of a coupling reagent to activate the carboxylic acid. For instance, the reaction of ethylenediamine (B42938) with a suitable carboxylic acid in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a standard procedure. The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide, which acts as a dehydrating agent. This forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine nitrogen then attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate. The intermediate then collapses, and the urea (B33335) byproduct is eliminated, forming the stable amide bond.

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride or anhydride (B1165640). The acyl chloride, for example, readily reacts with an amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion and a proton from the amine, yielding the amide and hydrochloric acid. A base is often added to neutralize the acid byproduct.

A general representation of amide formation is the reaction between a carboxylic acid and an amine, which can be catalyzed by an acid. youtube.com The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com A subsequent proton transfer and elimination of a water molecule yields the amide. youtube.com

| Coupling Reagent | Typical Solvent | Typical Temperature (°C) |

| DCC | Dichloromethane (B109758) (DCM) | 0 to room temperature |

| EDC/HOBt | Dimethylformamide (DMF) | 0 to room temperature |

| Acyl Chloride | Tetrahydrofuran (THF) with pyridine (B92270) | 0 to room temperature |

This table presents illustrative conditions for amide bond formation based on general laboratory practices.

Hydrolytic Stability and Degradation Pathways under Varying Chemical Conditions

Amide bonds, while generally stable, can undergo hydrolysis under acidic or basic conditions. The stability of the amide bonds in this compound would be influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine result in the formation of a carboxylic acid and an ammonium (B1175870) ion. The rate-determining step is typically the attack of water on the protonated amide.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate is an alkoxide, which then expels the amide anion as a leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and the free amine. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poorer leaving group than a neutral amine.

The resonance stabilization of the amide bond contributes to its planarity and hinders free rotation around the C-N bond, which is a key factor in the three-dimensional structure of proteins. nih.gov Metal complexes can also be utilized to facilitate the cleavage of peptide bonds, often through a Lewis acid mechanism where the metal ion activates the amide carbonyl. nih.gov

| Condition | Catalyst/Reagent | General Mechanism |

| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. |

| Basic | OH⁻ | Nucleophilic attack of hydroxide on the carbonyl carbon. |

| Neutral | Water (very slow) | Direct nucleophilic attack of water. |

This table outlines the general pathways for amide hydrolysis.

Reactivity of Amide N-H Bonds: Alkylation, Acylation, and Other Derivatizations

The secondary amide groups in this compound possess N-H bonds that can be deprotonated to form an amidate anion. This anion is a potent nucleophile and can participate in various derivatization reactions.

Alkylation: N-alkylation of amides can be achieved by treating the amide with a strong base, such as sodium hydride (NaH), to generate the amidate, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions. For instance, the N-alkylation of benzamides with alcohols has been demonstrated using cobalt-nanocatalysts. researchgate.net Nickel-catalyzed N-alkylation of amides with benzyl (B1604629) alcohol has also been reported. researchgate.net

Acylation: N-acylation of amides leads to the formation of imides. This transformation typically requires reacting the amide with an acyl chloride or anhydride in the presence of a base. An efficient method for the N-acylation of amides using a pyridine ring as an internal nucleophilic catalyst has been described, yielding imides in moderate to excellent yields. semanticscholar.org The reaction often involves an initial deprotonation of the amide N-H, followed by nucleophilic attack on the acylating agent.

| Transformation | Typical Reagents | Product |

| Alkylation | 1. NaH, 2. R-X (e.g., CH₃I) | N-Alkyl Amide |

| Acylation | Acyl chloride, Pyridine | Imide |

This table provides examples of reagents for the derivatization of amide N-H bonds.

Complexation Mechanisms with Metal Centers or Organic Molecules

The amide carbonyl oxygens and, to a lesser extent, the nitrogen atoms in this compound have lone pairs of electrons that can coordinate with metal centers. The molecule can act as a bidentate or potentially a tetradentate ligand, depending on its conformation.

The coordination with a metal ion typically occurs through the carbonyl oxygen atoms, which are the most electron-rich and sterically accessible sites. This interaction forms a chelate ring, the stability of which is influenced by the nature of the metal ion and the length of the linker between the two amide groups. The formation of such metal complexes can be detected and characterized using spectroscopic techniques like IR, NMR, and X-ray crystallography.

Furthermore, the N-H protons of the amide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows this compound to form intermolecular hydrogen bonds with other organic molecules, including itself, leading to the formation of supramolecular assemblies. The study of metal-benzyl complexes has shown the possibility of η³-coordination, leading to a dearomatized ring, which can be an intermediate in catalytic cycles. researchgate.net

Kinetic Studies and Reaction Rate Determination for Specific Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For transformations involving this compound, such as hydrolysis or amide bond formation, kinetic experiments would be designed to determine the reaction order, rate constant, and activation energy.

For instance, to study the kinetics of acid-catalyzed hydrolysis, one would monitor the disappearance of the diamide (B1670390) or the appearance of the products (e.g., benzylamine (B48309), butylamine, and oxalic acid) over time at a constant temperature and pH. The concentration of the species can be measured using techniques like HPLC or NMR spectroscopy.

The rate law for the reaction can be determined by varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. A plausible rate law for the acid-catalyzed hydrolysis of one of the amide bonds might be:

Rate = k[this compound][H⁺]

where 'k' is the rate constant. By conducting the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. A kinetic study of the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide (B24259) to yield benzylsulfamide (B89561) has been performed, where the activation energy was obtained using the Kissinger-Akahira-Sunose isoconversional method. eurjchem.com

| Kinetic Parameter | Method of Determination | Significance |

| Reaction Order | Method of initial rates | Describes how the rate is affected by the concentration of each reactant. |

| Rate Constant (k) | From the rate law and experimental data | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | The minimum energy required for a reaction to occur. |

This table summarizes key kinetic parameters and their methods of determination.

Exploration of Functional Applications in Non Biological Domains

Coordination Chemistry and Ligand Properties

The presence of two amide functionalities within the N-benzyl-N'-butylethanediamide structure suggests its potential to act as a ligand in coordination chemistry. The oxygen and nitrogen atoms of the amide groups possess lone pairs of electrons that could coordinate with metal ions.

This compound as a Chelate or Bridging Ligand

The ethanediamide core of this compound offers the potential for the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center through its two oxygen or two nitrogen atoms. The flexibility of the ethyl backbone would be a key factor in its ability to adopt the necessary conformation for chelation.

Alternatively, the molecule could function as a bridging ligand, coordinating to two different metal centers to form polynuclear complexes or coordination polymers. The mode of coordination would likely depend on the nature of the metal ion, the solvent system, and the steric hindrance imposed by the benzyl (B1604629) and butyl groups.

Synthesis and Structural Characterization of Metal Complexes

Although no specific metal complexes of this compound have been reported, the synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would be crucial to understanding their structure and bonding. Standard analytical techniques for such characterization would include:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center.

Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the amide C=O and N-H bonds upon coordination to a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the electronic environment of the ligand's protons and carbons and to detect changes upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex.

Investigation of Metal-Ligand Binding Energies and Stoichiometries

Should metal complexes of this compound be synthesized, the investigation of their thermodynamic stability would be a critical next step. Techniques such as isothermal titration calorimetry (ITC) or spectrophotometric titrations could be employed to determine the binding constants, enthalpies, and entropies of complex formation. This data would provide insight into the strength and nature of the metal-ligand interactions. The stoichiometry of the metal-ligand complexes could be determined using methods like Job's plot or mass spectrometry.

Supramolecular Chemistry and Self-Assembly

The this compound molecule possesses functional groups that are conducive to forming non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly.

Formation of Self-Assembled Structures through Hydrogen Bonding or π-π Interactions

The amide groups in this compound are excellent candidates for forming strong intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions could lead to the formation of one-dimensional chains, tapes, or more complex two- or three-dimensional networks. In crystals of similar diamide (B1670390) compounds, such as bis(pyridin-3-ylmethyl)ethanediamide, amide-N—H⋯O(carbonyl) hydrogen bonds are key drivers of the supramolecular architecture.

Furthermore, the presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, in concert with hydrogen bonding, could play a significant role in directing the self-assembly of this compound into well-defined supramolecular structures. Research on other N-benzyl substituted molecules has shown the importance of π-π stacking in the formation of supramolecular gels.

Design of Molecular Receptors and Hosts

The combination of a flexible backbone and multiple binding sites (amide groups, aromatic ring) suggests that this compound could serve as a scaffold for the design of molecular receptors. By modifying the benzyl and butyl groups with other functionalities, it might be possible to create a cavity that can selectively bind to specific guest molecules. The principles of molecular recognition, driven by a combination of hydrogen bonding, van der Waals forces, and π-π interactions, would govern the host-guest chemistry of such systems.

Catalytic Applications

This compound as an Organocatalyst

In theory, this compound could act as a hydrogen bond donor through its N-H protons and a hydrogen bond acceptor via its carbonyl oxygens. This dual functionality is a key feature of many organocatalysts, enabling the activation of electrophiles and nucleophiles in a variety of organic transformations. The steric bulk provided by the benzyl and butyl groups could also play a role in influencing the stereoselectivity of potential reactions. However, no studies have been published to confirm or explore this potential.

Utilization as a Ligand in Homogeneous or Heterogeneous Catalysis

The diamide structure of this compound presents the possibility of acting as a bidentate ligand, coordinating to a metal center through its two carbonyl oxygen atoms or, depending on the coordination chemistry of the metal, through the nitrogen atoms. Such coordination could stabilize the metal center and modulate its catalytic activity. In homogeneous catalysis, this could lead to soluble and highly active catalysts. For heterogeneous applications, the ligand could potentially be anchored to a solid support, facilitating catalyst recovery and reuse. There is currently no published research detailing the synthesis or catalytic application of metal complexes involving this compound as a ligand.

Potential in Materials Science as a Building Block

The structure of this compound suggests its potential as a monomer or building block for the synthesis of novel materials.

Precursor for Polymeric Materials or Covalent Organic Frameworks

The presence of two amide linkages provides sites for potential polymerization reactions. For instance, under appropriate conditions, it could undergo condensation polymerization to form polyamides. The defined geometry and potential for hydrogen bonding could also make it a candidate for the construction of highly ordered, porous structures like Covalent Organic Frameworks (COFs). The benzyl and butyl groups would influence the solubility of the resulting polymers and the pore environment of any derived COFs. As of now, the synthesis of polymeric materials or COFs from this compound has not been reported in the scientific literature.

Investigation of Thermal Stability and Mechanical Properties of Derived Materials

Should polymers or other materials be synthesized from this compound, their thermal stability would be of significant interest. The presence of aromatic benzyl groups could enhance thermal stability, while the aliphatic butyl chains might influence the material's flexibility and processing characteristics. The mechanical properties, such as tensile strength and elasticity, would be dependent on the polymer chain length, degree of crystallinity, and intermolecular forces, including hydrogen bonding between the amide groups. Without experimental data, any discussion of these properties remains speculative.

Advanced Analytical Reagent Applications

The functional groups within this compound could theoretically be exploited for applications in analytical chemistry. The amide groups could serve as recognition sites for specific analytes through hydrogen bonding. Furthermore, the benzyl group could be functionalized with chromophores or fluorophores to create a sensor molecule that signals the presence of a target analyte through a change in color or fluorescence. However, there are no documented instances of this compound being used as an advanced analytical reagent.

Development of Selective Recognition Elements for Chemical Species

N,N'-disubstituted ethanediamides are recognized for their ability to act as versatile building blocks in the design of receptors for various chemical species, most notably anions. The core ethanediamide structure provides a rigid and well-defined scaffold that can be functionalized with different substituent groups to create specific binding pockets. The amide N-H groups are excellent hydrogen bond donors, which is a key interaction for the recognition of anionic guests.

Research into related oxalamide structures has demonstrated their capacity for selective anion binding. For instance, anthraquinone-derived oxalamides have been shown to exhibit strong binding affinities for fluoride ions. acs.org This selectivity is often driven by a combination of hydrogen bonding interactions and the electronic properties of the substituents. The benzyl and butyl groups in this compound would influence the steric and electronic environment of the amide protons, thereby tuning its binding affinity and selectivity for different anions.

Furthermore, the incorporation of chromophores or fluorophores into the structure of N,N'-disubstituted ethanediamides can lead to the development of colorimetric or fluorescent sensors. The binding of a target chemical species induces a conformational change or an electronic perturbation in the receptor, resulting in a detectable optical response. While specific studies on this compound as a chemical sensor are not prevalent, the foundational principles of molecular recognition established with similar compounds suggest its potential in this area.

Table 1: Illustrative Anion Binding Affinities of a Hypothetical N,N'-disubstituted Ethanediamide Receptor

| Anion | Binding Constant (K) in DMSO |

| F⁻ | 1.5 x 10⁴ M⁻¹ |

| Cl⁻ | 2.3 x 10² M⁻¹ |

| Br⁻ | 5.8 x 10¹ M⁻¹ |

| I⁻ | < 10 M⁻¹ |

| H₂PO₄⁻ | 8.9 x 10³ M⁻¹ |

| CH₃COO⁻ | 4.1 x 10³ M⁻¹ |

Note: This data is hypothetical and intended to be illustrative of the typical selectivity observed in N,N'-disubstituted ethanediamide-based anion receptors, based on general findings in the field.

Use in Extraction or Separation Processes

The ability of N,N'-disubstituted amides to form complexes with metal ions makes them promising candidates for use as extractants in liquid-liquid extraction and other separation techniques. The oxygen atoms of the amide carbonyl groups can act as effective coordination sites for a variety of metal cations. The nature of the N-alkyl or N-aryl substituents plays a crucial role in modulating the lipophilicity of the extractant and the stability of the resulting metal complex.

Studies on N,N-dialkyl amides have demonstrated their effectiveness in the extraction of actinide and lanthanide ions from acidic aqueous solutions. scispace.comresearchgate.net The extraction efficiency is influenced by factors such as the structure of the alkyl chains and the acidity of the aqueous phase. Branching in the alkyl chains can affect the steric accessibility of the coordinating oxygen atoms, leading to changes in extraction selectivity. scispace.com

Table 2: Hypothetical Extraction Efficiency of this compound for Selected Metal Ions

| Metal Ion | Distribution Ratio (D) | Extraction Conditions |

| UO₂²⁺ | 15.2 | 0.1 M extractant in dodecane, 3 M HNO₃ |

| Th⁴⁺ | 8.7 | 0.1 M extractant in dodecane, 3 M HNO₃ |

| Eu³⁺ | 3.5 | 0.1 M extractant in dodecane, 3 M HNO₃ |

| Am³⁺ | 2.9 | 0.1 M extractant in dodecane, 3 M HNO₃ |

Note: This data is hypothetical and based on the general extraction behavior of N,N-dialkyl amides. It serves to illustrate the potential application of this compound in separation processes.

Structure Reactivity and Structure Property Relationships Srr/spr in N Benzyl N Butylethanediamide Derivatives

Systematic Modification of N-benzyl and N'-butyl Moieties

To investigate the structure-property relationships of N-benzyl-N'-butylethanediamide, a systematic modification of its N-benzyl and N'-butyl groups would be the first critical step. This would involve the synthesis of a library of derivatives.

For the N-benzyl moiety , modifications could include:

Substitution on the aromatic ring: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) at various positions (ortho, meta, para) on the phenyl ring.

Modification of the benzylic methylene (B1212753) group: Replacing one or both hydrogens with alkyl or other functional groups to introduce steric bulk or alter the electronic environment.

For the N'-butyl moiety , modifications could include:

Isomeric variations: Synthesizing derivatives with n-butyl, sec-butyl, isobutyl, and tert-butyl groups to study the effects of steric hindrance.

Chain length variation: Replacing the butyl group with other alkyl chains (e.g., ethyl, propyl, pentyl) to understand the impact of lipophilicity and chain length.

A hypothetical data table for such a library of compounds is presented below.

Table 1: Hypothetical Library of this compound Derivatives for SRR/SPR Studies

| Compound ID | N-benzyl Substituent (R₁) | N'-alkyl Group (R₂) |

| 1a | H | n-butyl |

| 1b | 4-OCH₃ | n-butyl |

| 1c | 4-NO₂ | n-butyl |

| 1d | 2-Cl | n-butyl |

| 1e | H | sec-butyl |

| 1f | H | isobutyl |

| 1g | H | tert-butyl |

| 1h | 4-CH₃ | isobutyl |

This table is for illustrative purposes only, as no synthesis of this specific library has been reported in the literature.

Correlation of Structural Changes with Reactivity Profiles (e.g., toward hydrolysis, derivatization)

Following the synthesis of a derivative library, the next phase of research would involve correlating the specific structural modifications with the reactivity of the compounds. Key areas of investigation would include:

Hydrolysis Rates: The stability of the amide bonds is a crucial aspect of the molecule's reactivity. The rate of hydrolysis under both acidic and basic conditions would be measured for each derivative. It would be expected that electron-withdrawing groups on the N-benzyl ring would increase the electrophilicity of the adjacent carbonyl carbon, potentially leading to faster hydrolysis. Conversely, bulky substituents on either the N-benzyl or N'-butyl side could sterically hinder the approach of nucleophiles, slowing down hydrolysis.

Derivatization Potential: The reactivity of the amide N-H protons and the potential for further functionalization at the benzyl (B1604629) or butyl groups would be another area of study. The ease of N-alkylation or N-acylation at the amide nitrogen could be assessed.

A hypothetical data table summarizing such findings is shown below.

Table 2: Hypothetical Reactivity Data for this compound Derivatives

| Compound ID | Hydrolysis Rate Constant (k, s⁻¹) - Acidic | Hydrolysis Rate Constant (k, s⁻¹) - Basic | Relative Reactivity in N-alkylation |

| 1a | Data not available | Data not available | Data not available |

| 1c | Data not available | Data not available | Data not available |

| 1g | Data not available | Data not available | Data not available |

No experimental data is available to populate this table.

Influence of Substituents on Coordination Properties and Binding Affinities

The two amide carbonyl oxygens and the nitrogen atoms in this compound present potential coordination sites for metal ions. Research in this area would explore how substituents on the benzyl and butyl groups influence the molecule's ability to act as a ligand.

Coordination Modes: The compound could act as a bidentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms. The steric bulk of the N-benzyl and N'-butyl groups would be expected to play a significant role in the geometry of the resulting metal complexes.

Binding Affinities: The electronic nature of substituents on the benzyl ring would likely modulate the electron density on the carbonyl oxygens, thereby affecting the strength of the metal-ligand bond. Electron-donating groups would be expected to enhance the Lewis basicity of the carbonyl oxygens, leading to stronger coordination and higher binding affinities.

Impact of Steric and Electronic Effects on Molecular Recognition and Self-Assembly

The potential for this compound derivatives to engage in molecular recognition and self-assembly would be governed by non-covalent interactions, such as hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. The steric hindrance from bulky substituents could influence the formation and strength of intermolecular hydrogen bonds, which are crucial for self-assembly into well-defined supramolecular structures.

π-π Stacking: The presence of the benzyl group allows for potential π-π stacking interactions between aromatic rings of adjacent molecules. Substituents on the phenyl ring would modulate the electronic character of the aromatic system, influencing the strength and geometry of these stacking interactions.

Without experimental studies, any discussion on these topics remains speculative. Further research is required to synthesize and characterize this compound and its derivatives to provide the necessary data for a comprehensive analysis.

Advanced Analytical Methodologies for N Benzyl N Butylethanediamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile organic compounds like N-benzyl-N'-butylethanediamide. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

The development of a robust HPLC method hinges on the careful selection and optimization of the stationary and mobile phases to achieve efficient separation.

For a compound with the polarity of this compound, which contains both non-polar (benzyl, butyl groups) and polar (amide) functionalities, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering excellent hydrophobic retention for the benzyl (B1604629) and butyl groups. ejgm.co.uk Columns with a particle size of 5 µm and dimensions such as 250 mm x 4.6 mm are frequently used to provide a balance between efficiency and backpressure. ejgm.co.ukeprajournals.com Other potential stationary phases could include C8 or phenyl columns, which would offer slightly different selectivity.